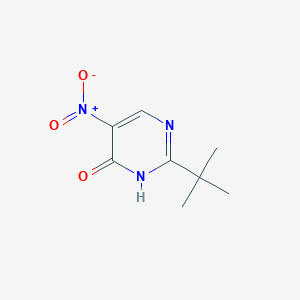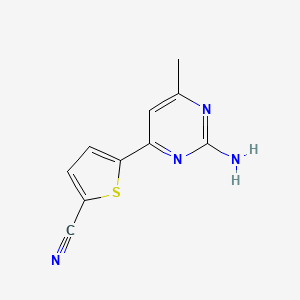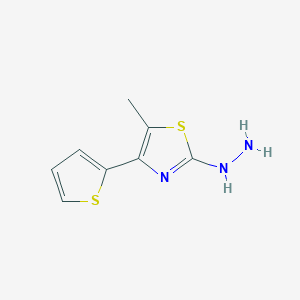
(5-Methyl-4-thiophen-2-yl-thiazol-2-yl)-hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Methyl-4-thiophen-2-yl-thiazol-2-yl)-hydrazine is a heterocyclic compound that contains both a thiophene and a thiazole ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methyl-4-thiophen-2-yl-thiazol-2-yl)-hydrazine typically involves the formation of the thiazole ring followed by the introduction of the hydrazine group. One common method might involve the cyclization of a thiophene derivative with a thioamide, followed by hydrazinolysis.
Industrial Production Methods: Industrial production methods would likely involve optimizing the synthetic route for scalability, including the use of catalysts, solvents, and reaction conditions that maximize yield and purity while minimizing cost and environmental impact.
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiophene or thiazole rings.
Reduction: Reduction reactions could target the hydrazine group, potentially converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the thiophene or thiazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents might include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.
Substitution: Reagents like halogens or alkylating agents might be employed under appropriate conditions.
Major Products: The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Aplicaciones Científicas De Investigación
(5-Methyl-4-thiophen-2-yl-thiazol-2-yl)-hydrazine could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its heterocyclic structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action for (5-Methyl-4-thiophen-2-yl-thiazol-2-yl)-hydrazine would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
(5-Methyl-4-thiophen-2-yl-thiazol-2-yl)-amine: Similar structure but with an amine group instead of hydrazine.
(5-Methyl-4-thiophen-2-yl-thiazol-2-yl)-methanol: Similar structure but with a hydroxyl group.
Uniqueness: The presence of the hydrazine group in (5-Methyl-4-thiophen-2-yl-thiazol-2-yl)-hydrazine might confer unique reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C8H9N3S2 |
|---|---|
Peso molecular |
211.3 g/mol |
Nombre IUPAC |
(5-methyl-4-thiophen-2-yl-1,3-thiazol-2-yl)hydrazine |
InChI |
InChI=1S/C8H9N3S2/c1-5-7(6-3-2-4-12-6)10-8(11-9)13-5/h2-4H,9H2,1H3,(H,10,11) |
Clave InChI |
PZVLSXVTTPBHGB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(S1)NN)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


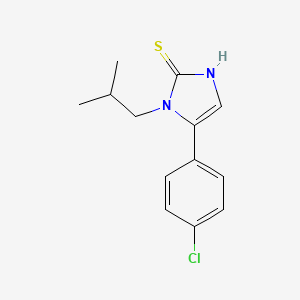
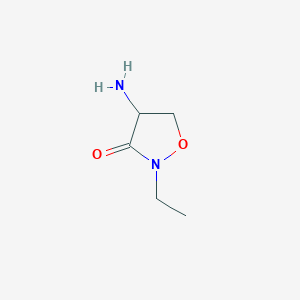
![Ethyl 3-(N-acetylacetamido)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11767953.png)
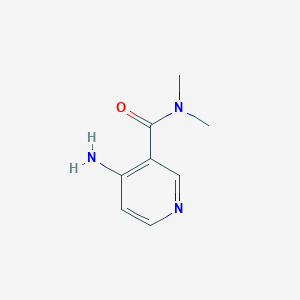
![Sodium (1R,2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B11767963.png)
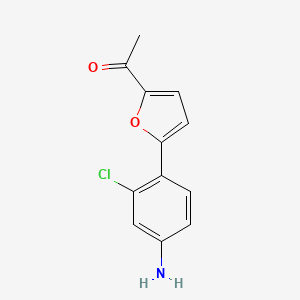
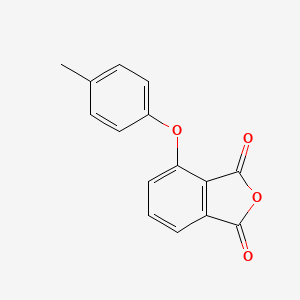

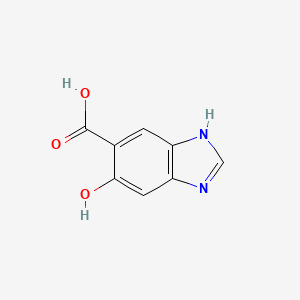
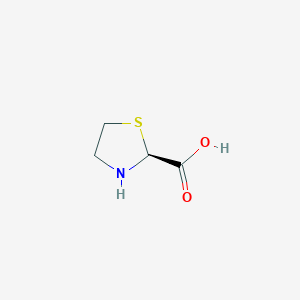
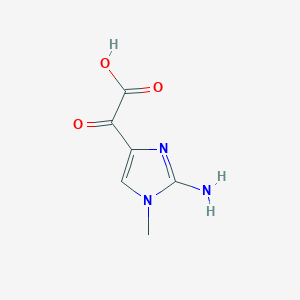
![N-(7-(Hydroxy(p-tolyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide](/img/structure/B11768027.png)
